Memoquin

Descripción general

Descripción

Memoquin es un compuesto de poliamina que contiene quinona que ha surgido como un candidato prometedor para el tratamiento de la enfermedad de Alzheimer. Es conocido por su perfil multi-diana, actuando como un inhibidor de la acetilcolinesterasa y la β-secretasa-1, y posee propiedades anti-amiloideas y antioxidantes .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: Memoquin se sintetiza a través de una estrategia sintética sencilla que proporciona un alto rendimiento y una producción a gran escala. La síntesis implica la reacción de 2,5-dimetoxi-benzoquinona con derivados de poliamina en condiciones de reflujo. La mezcla de reacción se purifica luego mediante cromatografía flash para obtener el producto final .

Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares pero está optimizada para la producción a gran escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la consistencia y la calidad del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: Memoquin experimenta varias reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar sus propiedades farmacológicas .

Reactivos y Condiciones Comunes:

Oxidación: Se utilizan agentes oxidantes comunes como el peróxido de hidrógeno y el permanganato de potasio en condiciones controladas.

Reducción: Se emplean agentes reductores como el borohidruro de sodio para reducir grupos funcionales específicos.

Sustitución: Las reacciones de sustitución a menudo involucran reactivos nucleofílicos como aminas y alcoholes.

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con actividad biológica mejorada y propiedades farmacocinéticas mejoradas .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Memoquin is classified as a quinone-bearing polyamine compound . Its unique structure allows it to interact with multiple biological targets, which is a significant advancement over traditional single-target therapies. This polypharmacological approach is crucial in addressing the multifactorial nature of Alzheimer's disease.

Clinical Relevance

Alzheimer's disease affects over 30 million individuals globally, with existing treatments primarily offering symptomatic relief rather than curative effects. This compound's multi-target profile positions it as a potential disease-modifying agent.

Case Study Overview

A detailed examination of this compound's effects was conducted using various animal models to assess its cognitive-enhancing properties. The studies employed scopolamine- and beta-amyloid peptide-induced amnesia models to evaluate memory recovery.

| Study Type | Model Used | Dose | Key Findings |

|---|---|---|---|

| In Vivo | Scopolamine-induced amnesia | 15 mg/kg | Significant improvement in cognitive functions across multiple memory tasks (spatial, episodic, aversive) |

| In Vivo | Beta-amyloid peptide-induced amnesia | 15 mg/kg | Full prevention of Aβ-induced neurotoxicity; notable enhancement in both short-term and long-term memory performance |

This compound demonstrated significant efficacy in reversing cognitive deficits associated with Alzheimer's pathology .

Comparative Analysis with Other Treatments

This compound's unique multi-target mechanism sets it apart from traditional therapies. The following table compares this compound with other established treatments for Alzheimer's disease:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Donepezil | Acetylcholinesterase inhibitor | Selective for acetylcholinesterase only |

| Rivastigmine | Acetylcholinesterase inhibitor | Also inhibits butyrylcholinesterase |

| Galantamine | Acetylcholinesterase inhibitor | Modulates nicotinic receptors |

| Memantine | NMDA receptor antagonist | Targets glutamatergic neurotransmission |

| This compound | Multi-target-directed ligand | Addresses multiple pathways simultaneously |

Mecanismo De Acción

Memoquin ejerce sus efectos a través de múltiples mecanismos:

Inhibición de la Acetilcolinesterasa: this compound inhibe la acetilcolinesterasa, una enzima responsable de la descomposición de la acetilcolina, lo que aumenta los niveles de acetilcolina en el cerebro y mejora la función cognitiva

Inhibición de la β-Secretasa-1: Al inhibir la β-secretasa-1, this compound reduce la producción de péptidos β-amiloides, que están implicados en la formación de placas amiloides en la enfermedad de Alzheimer

Propiedades Antioxidantes: this compound posee propiedades antioxidantes que ayudan a reducir el estrés oxidativo y prevenir el daño neuronal

Dianas Moleculares y Vías: this compound se dirige a múltiples vías implicadas en la enfermedad de Alzheimer, incluidas las vías colinérgica, amiloidogénica y de estrés oxidativo

Comparación Con Compuestos Similares

Memoquin es único debido a su perfil multi-diana, que lo distingue de otros compuestos utilizados en el tratamiento de la enfermedad de Alzheimer. Los compuestos similares incluyen:

Donepezilo: Un potente inhibidor de la acetilcolinesterasa pero carece del perfil multi-diana de this compound.

Rivastigmina: Otro inhibidor de la acetilcolinesterasa con actividad multi-diana limitada.

Galantamina: Un inhibidor de la acetilcolinesterasa con algunas propiedades adicionales pero no tan completo como this compound.

La capacidad de this compound para dirigirse a múltiples vías simultáneamente lo convierte en un candidato prometedor para el tratamiento de enfermedades neurodegenerativas complejas como la enfermedad de Alzheimer .

Actividad Biológica

Memoquin (MQ) is a quinone-bearing polyamine compound that has garnered attention for its potential therapeutic effects in treating Alzheimer's Disease (AD). Its multi-target profile positions it as a promising candidate, especially in the context of cognitive enhancement and neuroprotection. This article delves into the biological activities of this compound, highlighting its mechanisms, efficacy in various studies, and potential applications.

This compound exhibits several mechanisms that contribute to its biological activity:

- Acetylcholinesterase Inhibition : MQ is a potent inhibitor of acetylcholinesterase (AChE), with a potency approximately ten times greater than donepezil, a commonly used AChE inhibitor in AD treatment .

- β-Secretase-1 Inhibition : It also inhibits β-secretase-1 (BACE-1), an enzyme critical in the amyloidogenic pathway leading to amyloid plaque formation .

- Antioxidant Properties : MQ has demonstrated the ability to neutralize reactive oxygen species (ROS), thereby protecting neurons from oxidative stress-induced neurotoxicity .

Efficacy in Preclinical Studies

This compound's efficacy has been evaluated through various in vitro and in vivo studies. The following table summarizes key findings from these studies:

Case Studies and Research Findings

Several studies have highlighted this compound's potential as an innovative therapeutic option for AD:

- Pharmacological Characterization : A study published in PLOS ONE characterized this compound's pharmacological profile, demonstrating its ability to enhance cognitive function in both scopolamine- and β-amyloid-induced amnesia models. The study utilized behavioral tests such as the Morris water maze and passive avoidance tasks to assess memory recovery .

- Neuroprotective Effects : Research indicated that this compound effectively prevented Aβ-induced neurotoxicity in primary cortical neurons. This neuroprotective effect is attributed to its antioxidant properties, which combat oxidative stress—a significant factor in AD pathology .

- Multi-Target Strategy : The multi-target approach of this compound is particularly noteworthy, as it addresses multiple pathways involved in AD. This strategy may provide a more comprehensive treatment option compared to traditional single-target therapies .

Propiedades

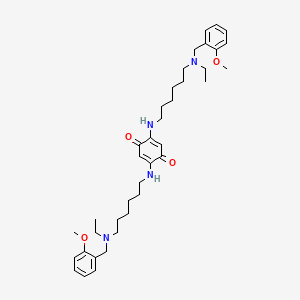

IUPAC Name |

2,5-bis[6-[ethyl-[(2-methoxyphenyl)methyl]amino]hexylamino]cyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H56N4O4/c1-5-41(29-31-19-11-13-21-37(31)45-3)25-17-9-7-15-23-39-33-27-36(44)34(28-35(33)43)40-24-16-8-10-18-26-42(6-2)30-32-20-12-14-22-38(32)46-4/h11-14,19-22,27-28,39-40H,5-10,15-18,23-26,29-30H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXVPJQOPRBXPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCCCCNC1=CC(=O)C(=CC1=O)NCCCCCCN(CC)CC2=CC=CC=C2OC)CC3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H56N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.